molecular formula C8H10N2O2 B1315672 5-Propylpyrimidine-2-carboxylic acid CAS No. 72790-08-0

5-Propylpyrimidine-2-carboxylic acid

Cat. No. B1315672
CAS RN: 72790-08-0
M. Wt: 166.18 g/mol
InChI Key: KBTMYWJQBQAOPZ-UHFFFAOYSA-N
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Description

5-Propylpyrimidine-2-carboxylic acid is an organic compound belonging to the pyrimidine family. It has a CAS Number of 72790-08-0 and a molecular weight of 166.18 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Propylpyrimidine-2-carboxylic acid can be represented by the InChI code: 1S/C8H10N2O2/c1-2-3-7-9-4-6(5-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) .

Scientific Research Applications

Supramolecular Assembly and Materials Science

Supramolecular assembly involving ferrocenylpyrimidine complexes with carboxylic acids demonstrates the potential of pyrimidine derivatives in creating diverse supramolecular architectures. These structures are influenced by hydrogen bonding, showcasing applications in materials science for designing complex molecular systems (Horikoshi, Nambu, & Mochida, 2004).

Organic Synthesis and Medicinal Chemistry

The Minisci reaction for synthesizing 5-halopyrimidine-4-carboxylic acid esters, used in potent CK2 inhibitors, highlights the synthetic utility of pyrimidine derivatives in pharmaceutical chemistry (Regan et al., 2012). Furthermore, the development of HCV NS5B polymerase inhibitors from dihydropyrimidine-4-carboxylic acids signifies the role of pyrimidine derivatives in antiviral drug design (Stansfield et al., 2004).

Pharmacophore Development

Investigations into phosphodiesterase 4 (PDE4) inhibitors based on 5-carbamoyl-2-phenylpyrimidine derivatives underscore the importance of pyrimidine carboxylic acids in the development of pharmacophores for therapeutic agents. This research demonstrates the optimization of molecular structures for enhanced biological activity (Goto et al., 2013).

Antioxidant Properties

The synthesis and study of 5-aryl-4-oxo-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids reveal their potential antioxidant properties, indicating the relevance of pyrimidine derivatives in exploring new antioxidant agents (Quiroga et al., 2016).

properties

IUPAC Name

5-propylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-3-6-4-9-7(8(11)12)10-5-6/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTMYWJQBQAOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555147
Record name 5-Propylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylpyrimidine-2-carboxylic acid

CAS RN

72790-08-0
Record name 5-Propylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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